molecular formula C15H20ClNOS B4875600 3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide

3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide

Cat. No.: B4875600
M. Wt: 297.8 g/mol
InChI Key: CWEUSOVRJFQXAI-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide is a chemical compound with various scientific research applications. It is a potent inhibitor of certain enzymes and has been used in several studies to understand the biochemical and physiological effects of inhibiting these enzymes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide involves the inhibition of HDACs. By inhibiting these enzymes, the compound increases the acetylation of histones, which leads to changes in gene expression. This mechanism has been shown to have potential therapeutic effects in various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibitory effects on HDACs. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide in lab experiments is its potent inhibitory effects on HDACs. This makes it an ideal compound for studying the role of HDACs in various diseases and for developing potential therapeutic agents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide. One of the most significant areas of research is the development of more potent and selective HDAC inhibitors for therapeutic use. Another area of research is the study of the compound's effects on other enzymes and proteins, which may lead to the discovery of new therapeutic targets. Additionally, research on the compound's potential toxicity and side effects may help to optimize its use in various experiments.
Conclusion:
In conclusion, this compound is a potent inhibitor of HDACs with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

3-chloro-N-[2-(cyclohexylthio)ethyl]benzamide has been used in several scientific studies due to its potent inhibitory effects on certain enzymes. One of the most significant applications of this compound is in the study of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones. Inhibition of HDACs has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Properties

IUPAC Name

3-chloro-N-(2-cyclohexylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUSOVRJFQXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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